

#### Valiolamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Valiolamine |           |  |  |
| Cat. No.:            | B116395     | Get Quote |  |  |

**Valiolamine**, with a CAS number of 83465-22-9, is a potent aminocyclitol alpha-glucosidase inhibitor.[1] This technical guide provides an in-depth overview of its chemical properties, biological activity, and relevant experimental protocols for research and development professionals.

## **Core Chemical and Physical Properties**

**Valiolamine** is a water-soluble, basic compound, a characteristic that facilitates its isolation and purification through methods like ion-exchange chromatography.

| Property          | Value        | Source       |
|-------------------|--------------|--------------|
| CAS Number        | 83465-22-9   | [1][2][3][4] |
| Molecular Formula | C7H15NO5     | [1]          |
| Molecular Weight  | 193.20 g/mol | [1]          |

## **Mechanism of Action and Biological Activity**

**Valiolamine** exerts its biological effects primarily through the potent and competitive inhibition of  $\alpha$ -glucosidases. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, **Valiolamine** effectively slows down carbohydrate digestion and glucose absorption.

Its inhibitory activity has been demonstrated against several key  $\alpha$ -glucosidases, making it a molecule of significant interest for the management of type 2 diabetes. Furthermore, its



inhibitory action on endoplasmic reticulum (ER)  $\alpha$ -glucosidases I and II has revealed potential broad-spectrum antiviral applications.

### **Alpha-Glucosidase Inhibition**

**Valiolamine** has shown significant inhibitory potency against various intestinal  $\alpha$ -glucosidases. The following table summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against different enzymes.

| Enzyme        | Organism/Tissue    | Ki      | IC50     |
|---------------|--------------------|---------|----------|
| Sucrase       | Porcine Intestinal | 30 nM   | 0.049 μΜ |
| Maltase       | Porcine Intestinal | 350 nM  | 2.2 μΜ   |
| Isomaltase    | Porcine Intestinal | 2.7 μΜ  |          |
| α-Glucosidase | Yeast              | 0.19 mM | _        |
| β-Glucosidase | Almond             | 8.1 mM  |          |

### **Antiviral Activity**

Recent studies have highlighted the antiviral potential of **Valiolamine** and its derivatives. By inhibiting host cell ER  $\alpha$ -glucosidases I and II, these compounds can disrupt the proper folding of viral glycoproteins, a critical step for the assembly and maturation of many enveloped viruses. This mechanism has shown efficacy against viruses such as Dengue virus and SARS-CoV-2.

# Experimental Protocols Production and Isolation of Valiolamine from Streptomyces hygroscopicus

This protocol is based on the cultivation of Streptomyces hygroscopicus and subsequent isolation of **Valiolamine** from the fermentation broth.

#### A. Fermentation:



- Prepare a suitable culture medium for Streptomyces hygroscopicus.
- Inoculate the medium with a culture of the microorganism.
- Conduct the cultivation under aerobic conditions, for example, by shaken culture or submerged culture in a liquid medium. The typical fermentation period is 72-168 hours.

#### B. Isolation and Purification:

- Separate the microbial cells from the culture broth by filtration or centrifugation.
- As Valiolamine is a water-soluble basic substance, utilize ion-exchange resin chromatography for initial purification.
- Apply the supernatant to a column packed with a suitable ion-exchange resin.
- · Wash the column to remove unbound impurities.
- Elute Valiolamine using an appropriate buffer.
- Further purify the eluate using techniques such as activated carbon chromatography.
- Concentrate the purified fractions under reduced pressure to obtain **Valiolamine**.

#### In Vitro Alpha-Glucosidase Inhibition Assay

This protocol outlines a general method to determine the  $\alpha$ -glucosidase inhibitory activity of **Valiolamine**.

- Prepare a solution of  $\alpha$ -glucosidase from a suitable source (e.g., yeast, porcine intestine) in a phosphate buffer (pH 6.8).
- Prepare various concentrations of Valiolamine in the same buffer.
- In a 96-well plate, add the enzyme solution to each well.
- Add the different concentrations of Valiolamine to the respective wells. A control well should contain the buffer instead of the inhibitor.



- Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding a substrate solution, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).
- Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
- Stop the reaction by adding a solution of sodium carbonate.
- Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of Valiolamine and determine the IC50 value.

#### **Antiviral Plaque Reduction Assay**

This protocol provides a general framework for assessing the antiviral activity of **Valiolamine**.

- Seed susceptible host cells in 6-well plates and grow them to form a confluent monolayer.
- Prepare serial dilutions of **Valiolamine** in a serum-free medium.
- Pre-incubate a known titer of the virus with each dilution of **Valiolamine** for 1 hour at 37°C. A control with the virus and no inhibitor should also be prepared.
- Remove the growth medium from the cell monolayers and infect them with the virus-inhibitor mixtures.
- Allow the virus to adsorb for 1-2 hours at 37°C.
- Remove the inoculum and overlay the cell monolayer with a medium containing a low percentage of agarose or methylcellulose and the corresponding concentration of Valiolamine.
- Incubate the plates at 37°C in a CO2 incubator until plaques are visible.
- Fix the cells with a formaldehyde solution and stain with crystal violet.



• Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the control. Determine the IC50 value.

## **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Valiolamine | 83465-22-9 [chemicalbook.com]
- To cite this document: BenchChem. [Valiolamine: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116395#valiolamine-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com